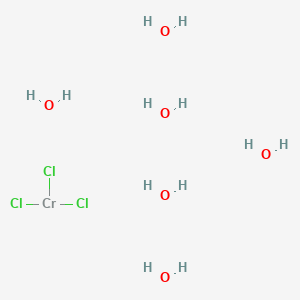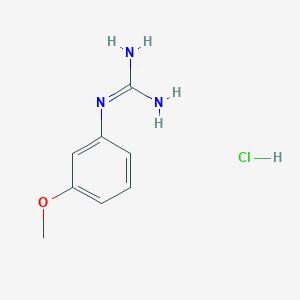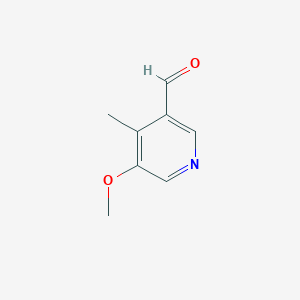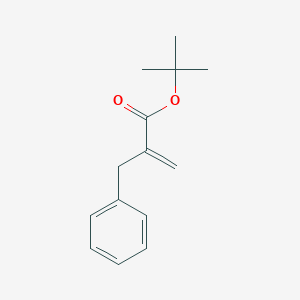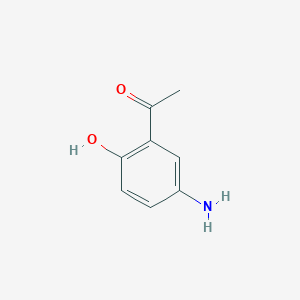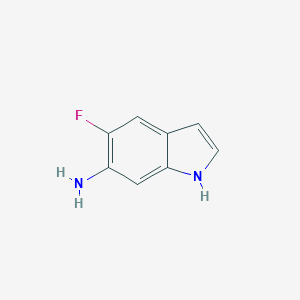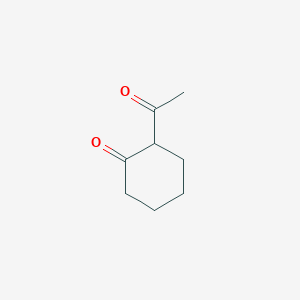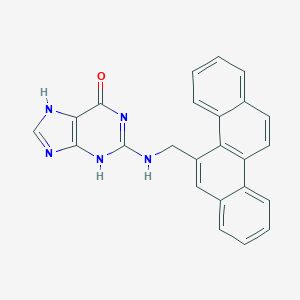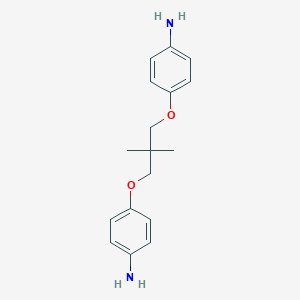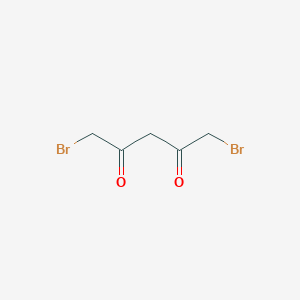
1,5-Dibromopentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromopentane-2,4-dione, commonly known as DBD, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is known for its ability to form covalent bonds with various biological molecules, including proteins and nucleic acids. DBD has been used as a reagent for the modification of biomolecules, as well as a tool for the study of biochemical and physiological processes.
作用機序
DBD acts as a nucleophile, reacting with electrophilic groups on biomolecules to form covalent bonds. This allows for the targeted modification of specific amino acid residues in proteins, or specific nucleotides in DNA and RNA. The reactivity of DBD can be modulated by changing the reaction conditions, such as pH and temperature, allowing for precise control over the modification process.
生化学的および生理学的効果
The modification of biomolecules with DBD can have a range of effects on their biochemical and physiological properties. For example, the modification of a specific amino acid residue in a protein can alter its activity or stability, while the modification of a specific nucleotide in DNA can affect gene expression. DBD has also been used to create protein conjugates for use in drug delivery and imaging applications.
実験室実験の利点と制限
DBD offers several advantages for use in lab experiments, including its high reactivity and specificity for certain biomolecules. However, its reactivity can also be a limitation, as it can potentially react with unintended targets or cause unwanted modifications. The handling of DBD requires specialized equipment and training, and its use should be carefully controlled to minimize potential hazards.
将来の方向性
There are several potential future directions for the use of DBD in scientific research. One area of focus is the development of new methods for the targeted modification of specific biomolecules, such as the use of DBD in combination with other reagents or catalysts. Another area of interest is the application of DBD in the study of disease mechanisms, such as the modification of proteins involved in cancer or neurodegenerative diseases. Overall, the versatility and reactivity of DBD make it a valuable tool for a wide range of scientific applications.
合成法
DBD can be synthesized through a variety of methods, including the reaction of pentane-2,4-dione with bromine in the presence of a strong acid catalyst. Other methods involve the use of bromine and sodium hydroxide, or the reaction of pentane-2,4-dione with hydrobromic acid and hydrogen peroxide. The synthesis of DBD requires careful handling, as it is a highly reactive and potentially hazardous compound.
科学的研究の応用
DBD has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the modification of proteins and nucleic acids, allowing researchers to study the structure and function of these molecules. DBD has also been used to study the mechanisms of enzyme catalysis, as well as the interactions between proteins and other biomolecules.
特性
CAS番号 |
68864-57-3 |
|---|---|
製品名 |
1,5-Dibromopentane-2,4-dione |
分子式 |
C5H6Br2O2 |
分子量 |
257.91 g/mol |
IUPAC名 |
1,5-dibromopentane-2,4-dione |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
InChIキー |
YEQQPGHXABHYPF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CBr)C(=O)CBr |
正規SMILES |
C(C(=O)CBr)C(=O)CBr |
同義語 |
1,5-Dibromoacetylacetone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






